

Application of Estrogen Receptor-IN-1 in Chromatin Immunoprecipitation (ChIP) Assays

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Compound of Interest		
Compound Name:	Estrogen receptor-IN-1	
Cat. No.:	B15544180	Get Quote

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Introduction

Estrogen Receptor-IN-1 is a potent and selective small molecule inhibitor of the estrogen receptor (ER). As a selective estrogen receptor degrader (SERD), its mechanism of action involves the downregulation of cellular ER levels, thereby inhibiting estrogen-dependent signaling pathways. Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins with specific DNA sequences in vivo.[1][2] This application note provides a detailed protocol for the use of **Estrogen Receptor-IN-1** in ChIP assays to study its effect on the genome-wide binding of estrogen receptor alpha (ER α) to chromatin.

The binding of estrogen to its receptor triggers a cascade of events, including receptor dimerization, nuclear translocation, and binding to specific DNA sequences known as estrogen response elements (EREs).[2][3][4] This interaction modulates the transcription of target genes. [4] Compounds that interfere with this process are valuable tools for studying gene regulation and for the development of new therapeutics, particularly for hormone-dependent cancers.[4] **Estrogen Receptor-IN-1** provides a means to investigate the consequences of ER degradation on chromatin occupancy and gene expression.

Principle of the Assay







The ChIP assay, when coupled with **Estrogen Receptor-IN-1** treatment, allows for the direct assessment of the inhibitor's efficacy in preventing ERα from binding to its target DNA sequences. The general workflow involves treating cells with **Estrogen Receptor-IN-1**, followed by cross-linking of protein-DNA complexes, chromatin shearing, immunoprecipitation of ERα-DNA complexes, and subsequent analysis of the co-precipitated DNA by quantitative PCR (qPCR) or next-generation sequencing (ChIP-seq).[5][6] A reduction in the amount of specific DNA sequences immunoprecipitated with the ERα antibody in treated cells compared to untreated cells indicates that **Estrogen Receptor-IN-1** effectively inhibits the binding of ERα to chromatin.

Quantitative Data Summary

The following table summarizes representative quantitative parameters for the use of **Estrogen Receptor-IN-1** in a ChIP assay. Optimal conditions may vary depending on the cell line and experimental setup.



Parameter	Recommended Range	Expected Outcome
Cell Line	MCF-7 (ERα-positive breast cancer cell line)	High level of ERα expression and estrogen-responsive gene regulation.
Estrogen Receptor-IN-1 Concentration	10 - 100 nM	Dose-dependent reduction of ERα protein levels and chromatin binding.
Treatment Time	6 - 24 hours	Time-dependent degradation of $\ensuremath{ER}\alpha.$
Positive Control Ligand	10 nM 17β-estradiol (E2)	Induction of ERα binding to target gene promoters (e.g., TFF1/pS2, GREB1).[5]
Negative Control	Vehicle (e.g., 0.1% DMSO)	Basal level of ERα binding.
Antibody for IP	Anti-ERα monoclonal antibody	Specific immunoprecipitation of ERα-chromatin complexes.
Expected Reduction in ERα binding at EREs	50 - 90%	Significant decrease in the enrichment of ERE-containing DNA sequences.

Experimental ProtocolsCell Culture and Treatment

- Cell Seeding: Plate MCF-7 cells at an appropriate density to reach 70-80% confluency at the time of treatment.
- Hormone Deprivation: For studies involving estrogen stimulation, culture cells in phenol redfree medium supplemented with charcoal-stripped fetal bovine serum for 48-72 hours prior to treatment.[5]
- Treatment:



- Inhibitor Group: Treat cells with the desired concentration of Estrogen Receptor-IN-1
 (e.g., 100 nM) for the chosen duration (e.g., 24 hours).
- Stimulated Control Group: Treat cells with vehicle for 24 hours, followed by stimulation with 10 nM E2 for 1 hour.[5]
- Unstimulated Control Group: Treat cells with vehicle only.

Chromatin Immunoprecipitation

A detailed, step-by-step protocol for ChIP is provided below.

- · Cross-linking:
 - Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10-30 minutes at room temperature with gentle shaking.[5][6]
 - Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M
 and incubate for 5 minutes at room temperature.[5]
 - Wash the cells twice with ice-cold PBS.
- Cell Lysis and Chromatin Shearing:
 - Harvest the cells and resuspend in a lysis buffer containing protease inhibitors.
 - Sonicate the cell lysate to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be empirically determined.[5]
 - Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the sheared chromatin.
- Immunoprecipitation:
 - Pre-clear the chromatin by incubating with Protein A/G beads for 1-2 hours at 4°C.
 - Incubate the pre-cleared chromatin with an anti-ERα antibody or a negative control IgG overnight at 4°C with rotation.[5]



- Add Protein A/G beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
- Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove nonspecifically bound chromatin.
- Elution and Reverse Cross-linking:
 - Elute the immunoprecipitated chromatin from the beads using an elution buffer.
 - Reverse the protein-DNA cross-links by incubating at 65°C for at least 4 hours in the presence of NaCl.[5]
 - Treat with RNase A and Proteinase K to remove RNA and proteins, respectively.
- DNA Purification:
 - Purify the DNA using a spin column or phenol-chloroform extraction followed by ethanol precipitation.[5]

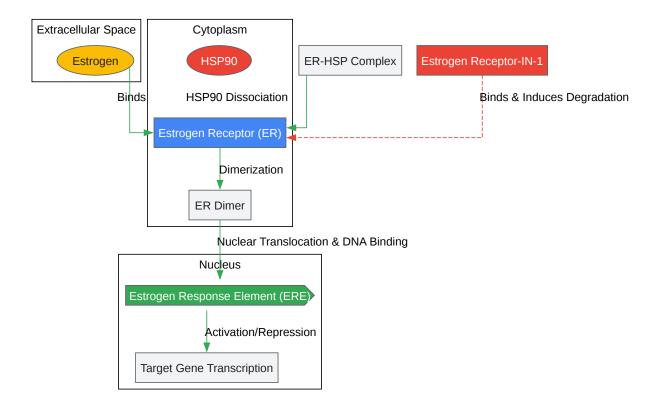
Data Analysis

- Quantitative PCR (qPCR):
 - Perform qPCR using primers specific for known ERα target gene promoters (e.g., TFF1, GREB1) and a negative control region.
 - Calculate the enrichment of target DNA sequences relative to the input chromatin and the IgG control.
 - Compare the enrichment between the different treatment groups to determine the effect of Estrogen Receptor-IN-1.
- ChIP-sequencing (ChIP-seq):
 - Prepare a sequencing library from the purified ChIP DNA.
 - Perform high-throughput sequencing.



- Align the sequencing reads to the reference genome and perform peak calling to identify ERα binding sites.
- Compare the number and intensity of ERα binding sites between the Estrogen Receptor-IN-1 treated and control samples to assess the global impact of the inhibitor on ERα chromatin occupancy.

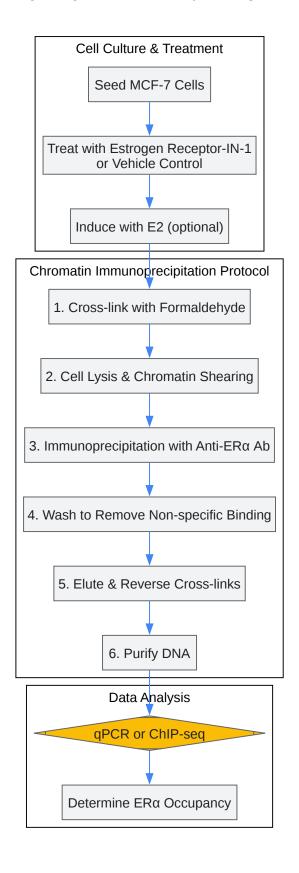
Signaling Pathway and Experimental Workflow Diagrams





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Caption: Estrogen Receptor Signaling and Inhibition by Estrogen Receptor-IN-1.





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